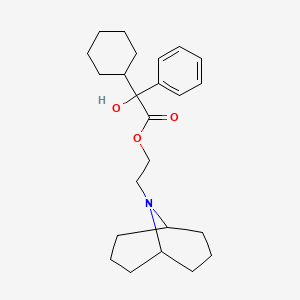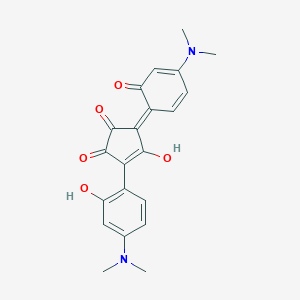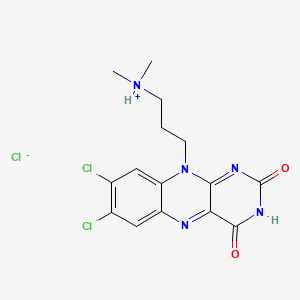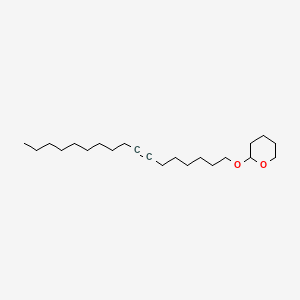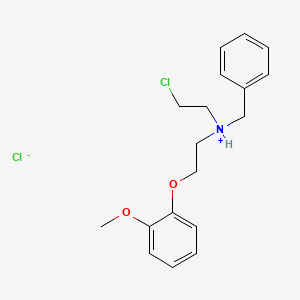
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a methoxy group, a phenoxy group, and a chloroethylamine group, which contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 2-Methoxyphenol: This can be achieved by methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Etherification: The 2-methoxyphenol is then reacted with 2-chloroethylbenzylamine under basic conditions to form the ether linkage.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The chloroethylamine group can be reduced to form an ethylamine derivative.
Substitution: The chloro group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of substituted amines, thiols, or ethers.
Wissenschaftliche Forschungsanwendungen
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride involves its interaction with specific molecular targets. The chloroethylamine group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. This compound may also interact with cellular pathways involved in signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroethylamine hydrochloride: Shares the chloroethylamine group but lacks the methoxy and phenoxy groups.
2-Methoxyphenol: Contains the methoxy and phenoxy groups but lacks the chloroethylamine group.
Benzylamine derivatives: Similar in structure but with variations in functional groups.
Uniqueness
2-Methoxyphenoxyethylbenzyl-beta-chloroethylamine hydrochloride is unique due to the combination of its functional groups, which confer a distinct reactivity profile and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
63991-10-6 |
|---|---|
Molekularformel |
C18H23Cl2NO2 |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
benzyl-(2-chloroethyl)-[2-(2-methoxyphenoxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C18H22ClNO2.ClH/c1-21-17-9-5-6-10-18(17)22-14-13-20(12-11-19)15-16-7-3-2-4-8-16;/h2-10H,11-15H2,1H3;1H |
InChI-Schlüssel |
GLHXHBYDPQRLGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1OCC[NH+](CCCl)CC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
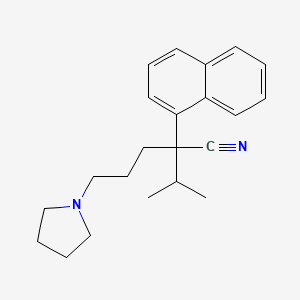
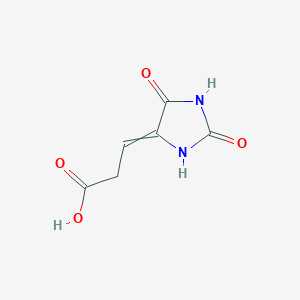
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
